Racemization Susceptibility Ranking: Ortho- vs. Para-Hydroxy Substitution Effect on Phenylglycine Stability in SPPS
The base-catalyzed racemization rate of phenylglycine derivatives during Fmoc-SPPS is governed by the electronic nature and position of aryl substituents. The established stability order is 4-hydroxyphenylglycine (Hpg) < phenylglycine (Phg) < 3,5-dihydroxyphenylglycine (Dpg), with Phg exhibiting a nine-fold higher racemization rate than alanine [1]. For Fmoc-2-(2-hydroxyphenyl)glycine, the ortho-hydroxyl group is predicted to exert a distinct combination of mesomeric (+M) stabilization and through-space intramolecular hydrogen bonding with the α-carbon backbone, potentially shifting its racemization behavior relative to both Hpg and Phg. However, no direct experimental racemization rate has been published for the ortho isomer to date [1].
| Evidence Dimension | Relative base-catalyzed racemization rate (qualitative order) |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate between Hpg and Phg based on ortho-substituent electronic effects and steric factors |
| Comparator Or Baseline | Phg (unsubstituted): 9× racemization rate vs. alanine; Hpg (4-OH): lower than Phg; Dpg (3,5-di-OH): higher than Phg [1] |
| Quantified Difference | Racemization rate hierarchy: Hpg < Phg < Dpg; ortho-OH position predicted to reduce racemization vs. Phg via +M effect but may differ from para-OH due to steric and H-bonding contributions |
| Conditions | Fmoc-SPPS base-catalyzed coupling and deprotection (20% piperidine in DMF, HATU/DIPEA coupling) [1] |
Why This Matters
Procurement of the ortho-hydroxy isomer requires awareness that its racemization behavior is uncharacterized; substitution of para-Hpg for ortho-Hpg without validation may lead to epimerized peptide products and failed syntheses.
- [1] Al Toma, R. S.; Brieke, C.; Cryle, M. J.; Süssmuth, R. D. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Nat. Prod. Rep. 2015, 32, 1207-1235. View Source
